molecular formula C5H8F2O B2869242 3-(Difluoromethyl)cyclobutan-1-ol CAS No. 1785332-95-7

3-(Difluoromethyl)cyclobutan-1-ol

Cat. No. B2869242
CAS RN: 1785332-95-7
M. Wt: 122.115
InChI Key: JXZYTLJZQCLPOH-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)cyclobutan-1-ol” is a structural analog of the fluorinated cyclobutanols family. It has a CAS Number of 1785332-95-7 and a molecular weight of 122.11 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H8F2O. The exact structure would require more specific information or analysis tools.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 122.11 . More specific physical and chemical properties would require additional data or analysis tools.

Scientific Research Applications

Efficient Photocatalysis

Ru(bipy)3Cl2 serves as a visible light photocatalyst for [2+2] enone cycloadditions, facilitating the formation of cyclobutane products with excellent diastereoselectivity. This mechanism suggests a one-electron reduction of the enone substrate, promoting radical anion cycloaddition. The process's efficiency is highlighted by its ability to conduct rapid, high-yielding [2+2] cyclizations using sunlight as the sole irradiation source (Ischay et al., 2008).

Novel Nonpeptidic Small Molecule Agonists

A new cyclobutane class of nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists has been identified, offering potential therapeutic applications. This research underscores the cyclobutane derivatives' role in binding to the GLP-1 receptor, with compound variations demonstrating enhanced potency both in vitro and in vivo (Liu et al., 2012).

Cyclobutane Ring Formation

Triflic imide catalyzed [2+2]-cycloaddition of allylsilanes with electron-deficient olefin leads to cyclobutane formation. This method highlights the utility of cyclobutane derivatives in synthesizing complex organic structures, showcasing their significance in organic chemistry (Takasu et al., 2006).

Organic Synthesis via Hydrogen-Bond-Driven Self-Assembly

Chemists can control intermolecular [2 + 2] photodimerizations in the solid state using small molecules as linear templates, leading to cyclobutane-based products. This approach demonstrates the organic solid state's potential for synthesizing molecules that may be challenging to obtain from solution, emphasizing cyclobutane derivatives' role in advancing organic synthesis methodologies (MacGillivray, 2008).

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium catalysts facilitate the formation of 4-arylmethyl-3,4-dihydrocoumarins from 3-(2-hydroxyphenyl)cyclobutanones and aryl bromides through carbon-carbon bond cleavage and formation. This showcases cyclobutane derivatives' applicability in creating complex organic molecules, highlighting their versatility in chemical synthesis (Matsuda et al., 2008).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H226, H315, H319, H335 . These statements indicate that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The field of difluoromethylation, which includes compounds like “3-(Difluoromethyl)cyclobutan-1-ol”, has seen significant advances and is a topic of ongoing research . Future directions may include the development of new difluoromethylation reagents and methods, as well as applications in various fields such as medicinal chemistry .

properties

IUPAC Name

3-(difluoromethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c6-5(7)3-1-4(8)2-3/h3-5,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZYTLJZQCLPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1785332-95-7
Record name 3-(difluoromethyl)cyclobutan-1-ol
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